2-Amino-3-(thiazol-2-yl)propanoic acid

Vue d'ensemble

Description

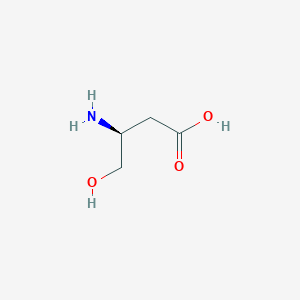

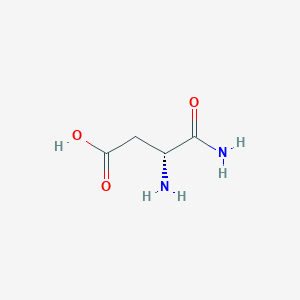

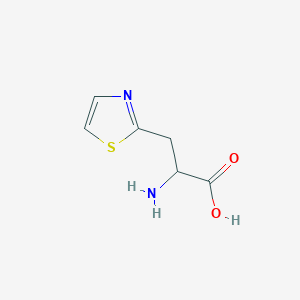

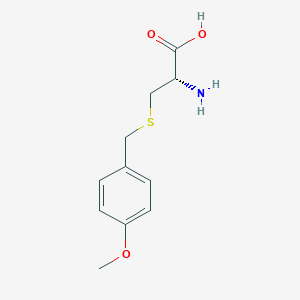

“2-Amino-3-(thiazol-2-yl)propanoic acid” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . It is related to β-amino acids, which have been gaining attention as potential starting materials for bio-organic, medicinal, and natural product chemistry .

Synthesis Analysis

The synthesis of compounds related to “2-Amino-3-(thiazol-2-yl)propanoic acid” often involves the Hantzsch method . This method is used to synthesize N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents .Molecular Structure Analysis

The molecular structure of “2-Amino-3-(thiazol-2-yl)propanoic acid” is characterized by the presence of a thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “2-Amino-3-(thiazol-2-yl)propanoic acid” and its related compounds can be complex. For instance, the synthesis of 3- [2- (Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid involves multiple steps, including the reaction of 2-bromo-5-nitropyridine with thiourea in the presence of sodium hydroxide.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-(thiazol-2-yl)propanoic acid” and its related compounds can also vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including 2-Amino-3-(thiazol-2-yl)propanoic acid, are known for their antimicrobial properties. They have been used to develop new molecules with potent antitumor, antioxidant, and antimicrobial activities . The structure of thiazole is a key feature in many pharmaceuticals due to its effectiveness against a variety of microbial pathogens.

Anticancer Properties

The thiazole ring is present in several anticancer agents. Compounds containing thiazole moieties have been synthesized and modified to enhance their antitumor activities. These compounds have shown promise in the treatment of various cancers, providing a pathway for the development of new therapeutic agents .

Agricultural Applications

Specific derivatives of 2-Amino-3-(thiazol-2-yl)propanoic acid have been found to promote plant growth. For instance, one derivative was shown to increase rapeseed growth, seed yield, and oil content, indicating potential use in agriculture to enhance crop production .

Antioxidant Effects

Thiazole derivatives also exhibit antioxidant activities. This property is significant because oxidative stress is a factor in many diseases, and antioxidants can help protect cells from damage. The antioxidant activity of thiazole compounds can be leveraged in the development of treatments for diseases caused by oxidative stress .

Bioluminescent Applications

The thiazole ring is a component of firefly luciferin, which is responsible for the characteristic yellow-light emission in fireflies. This has important implications in medicinal biology and clinical applications, such as the design of protein-based biosensors for detecting viruses like SARS-CoV-2 .

Herbicidal Activity

Some 2-aminothiazole structures provide herbicidal activity, which can be utilized in the development of new herbicides. This application is particularly relevant for the agricultural sector, where controlling weeds is crucial for crop yield .

Drug Design and Discovery

Thiazoles play a prominent role in current medicinal chemistry due to their wide range of applications in drug design and discovery. They appear in antibiotics like penicillin and are used in various synthetic drugs, highlighting their versatility and importance in pharmaceutical research .

Sensory Applications

Thiazole derivatives are used in the synthesis of sensors. These sensors can detect a variety of stimuli, which is valuable in environmental monitoring, diagnostics, and industrial processes. The ability to detect and respond to different physical or chemical changes makes thiazole compounds useful in sensor technology .

Mécanisme D'action

Target of Action

Thiazole derivatives, in general, have been found to possess various biological activities such as anti-inflammatory, antipyretic, antiviral, antimicrobial, antifungal, and anticancer properties .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some synthesized compounds related to 2-Amino-3-(thiazol-2-yl)propanoic acid have exhibited discrete antimicrobial activity . Additionally, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a related compound, was found to promote rapeseed growth and to increase seed yield and oil content .

Safety and Hazards

As with any chemical compound, safety and hazards associated with “2-Amino-3-(thiazol-2-yl)propanoic acid” and its related compounds should be carefully considered. For instance, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

2-amino-3-(1,3-thiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-4(6(9)10)3-5-8-1-2-11-5/h1-2,4H,3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFXXRSFSGRBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405545 | |

| Record name | beta-(2-Thiazolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(thiazol-2-yl)propanoic acid | |

CAS RN |

1596-65-2 | |

| Record name | beta-(2-Thiazolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Thiazolyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)